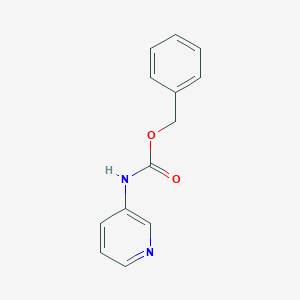

benzyl N-pyridin-3-ylcarbamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

170839-31-3 |

|---|---|

Molecular Formula |

C13H12N2O2 |

Molecular Weight |

228.25 g/mol |

IUPAC Name |

benzyl N-pyridin-3-ylcarbamate |

InChI |

InChI=1S/C13H12N2O2/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,15,16) |

InChI Key |

WKCRLJFVJSENNX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CN=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CN=CC=C2 |

solubility |

23 [ug/mL] |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of Benzyl N Pyridin 3 Ylcarbamate and Cognate Systems

Application of High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for probing the structural framework of molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the connectivity, functional groups, and electronic nature of benzyl (B1604629) N-pyridin-3-ylcarbamate.

Proton and Carbon Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful methods for determining the precise connectivity of atoms in a molecule. mdpi.comtandfonline.com By analyzing the chemical shifts, coupling constants, and integration of signals in the NMR spectra, a detailed map of the proton and carbon environments within benzyl N-pyridin-3-ylcarbamate can be constructed.

In a typical ¹H NMR spectrum of a carbamate (B1207046), the proton of the N-H group appears as a distinct signal, often a broad singlet. rsc.org The aromatic protons of the benzyl and pyridinyl rings resonate in the downfield region of the spectrum, with their specific chemical shifts and splitting patterns dictated by their electronic environment and coupling to neighboring protons. mdpi.comrsc.org The methylene (B1212753) protons of the benzyl group typically appear as a singlet. rsc.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carbamate group is particularly characteristic, appearing at a downfield chemical shift. mdpi.comrsc.org The carbons of the aromatic rings and the methylene carbon also have specific resonance frequencies that aid in the complete structural assignment. mdpi.comrsc.org For complex structures or to confirm assignments, two-dimensional NMR techniques can be employed.

Table 1: Representative NMR Data for Carbamate Structures

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |

| tert-butyl benzylcarbamate | ¹H | CDCl₃ | 7.34-7.24 (m, 5H), 4.90 (bs, 1H), 4.31 (s, 2H), 1.46 (s, 9H) |

| tert-butyl benzylcarbamate | ¹³C | CDCl₃ | 155.90, 146.74, 138.90, 128.58, 127.47, 127.30, 79.45, 44.66, 28.40 |

| tert-butyl (pyridin-3-ylmethyl)carbamate | ¹H | CDCl₃ | 8.52-8.49 (m, 2H), 7.64 (d, J = 8Hz, 1H), 7.28-7.25 (m, 1H), 5.18 (bs, 1H), 4.33 (s, 2H), 1.45 (s, 9H) |

| tert-butyl (pyridin-3-ylmethyl)carbamate | ¹³C | CDCl₃ | 155.90, 148.80, 148.50, 135.30, 134.70, 123.50, 79.80, 42.10, 28.30 |

Data sourced from a study on the chemoselective N-tert-butyloxycarbonylation of amines. rsc.org

Fourier Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic State Analysis

FT-IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule. mjcce.org.mkitwreagents.com

FT-IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of specific bonds. In this compound, the FT-IR spectrum would prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching of the carbamate group, typically in the range of 1700-1730 cm⁻¹. nih.gov The N-H stretching vibration of the carbamate is also a key diagnostic peak. ajphs.com Other characteristic absorptions include C-H stretching of the aromatic rings and the methylene group, and C-N stretching. ajphs.comgoogle.com

Table 2: Key FT-IR Vibrational Frequencies for Carbamates

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (carbamate) | Stretching | 3440 |

| C-H (aromatic) | Stretching | 3022 |

| C=O (carbamate) | Stretching | 1719 |

| C=C (aromatic) | Stretching | 1449 |

Data adapted from a study on O-phenyl-N-aryl carbamates. ajphs.com

Mass Spectrometry (MS) in Compound Identity Confirmation and Reaction Progress Monitoring

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight with high accuracy. mdpi.comtandfonline.com This is crucial for confirming the identity of newly synthesized this compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, further solidifying its structural assignment. mdpi.com

Beyond identity confirmation, MS is also an invaluable tool for monitoring the progress of the reaction used to synthesize this compound. By taking small aliquots from the reaction mixture at different time points and analyzing them by MS, chemists can track the disappearance of starting materials and the appearance of the desired product. nih.gov This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules arrange themselves in a crystal is governed by a variety of non-covalent intermolecular interactions. In the case of this compound and its cognates, hydrogen bonding is a dominant force. acs.orgacs.org The N-H group of the carbamate is a hydrogen bond donor, while the nitrogen atom of the pyridinyl ring and the carbonyl oxygen of the carbamate are potential hydrogen bond acceptors. acs.orgmdpi.com

Studies on related methoxyphenyl-N-pyridinylcarbamates have shown that N–H···N hydrogen bonds between the carbamate and the pyridine (B92270) ring are the primary interaction, often forming chains or dimers. acs.orgresearchgate.net In some cases, these can lead to more complex structures like hydrogen-bonded trimers. acs.org

Table 3: Intermolecular Interactions in Phenyl-N-pyridinylcarbamate Crystal Structures

| Interaction Type | Description |

| N–H···N Hydrogen Bonds | Primary interaction, forming chains, dimers, or trimers. acs.orgresearchgate.net |

| C–H···O Interactions | Ancillary interactions supporting the primary hydrogen bonds. acs.org |

| π-π Stacking | Stacking of aromatic rings contributing to crystal stability. aun.edu.eg |

Precise Determination of Intramolecular Conformational Preferences and Dihedral Angles of the Carbamate Linkage and Aromatic Rings

Single crystal X-ray diffraction provides precise measurements of intramolecular geometric parameters, including the dihedral angles that define the molecule's conformation. beilstein-journals.org For this compound, key dihedral angles include those around the carbamate linkage and the orientation of the benzyl and pyridinyl rings relative to the carbamate plane.

Studies on related N-pyridinylcarbamates have shown that the pyridinyl ring and the carbamate plane are often nearly coplanar. acs.org The dihedral angle between the phenyl ring and the carbamate plane, however, can vary significantly, with an average value of around 68.5° observed in a series of methoxyphenyl-N-pyridinylcarbamates. acs.org Computational modeling can complement experimental data to understand the relative energies of different conformations. dcu.ie The interplay of steric and electronic effects, along with the influence of intermolecular interactions in the solid state, ultimately determines the preferred conformation of the molecule. rsc.org

Computational Chemistry and Molecular Modeling in the Study of Benzyl N Pyridin 3 Ylcarbamate Interactions

Quantum Chemical Calculations for Elucidating Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. mdpi.comdntb.gov.ua These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn dictates its structure and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the mechanisms of chemical reactions. rsc.orgmdpi.com It allows researchers to map out the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products. This involves locating and calculating the energies of starting materials, intermediates, transition states, and final products. researchgate.netmdpi.com By determining the activation energy (the energy barrier of the transition state), DFT can predict the feasibility and kinetics of a given reaction pathway. mdpi.com

For carbamates, DFT studies have been employed to elucidate formation mechanisms, such as the reaction between an amine, an alcohol, and carbon dioxide. researchgate.net Such calculations can reveal the role of solvents or catalysts in the reaction and help optimize synthesis conditions. researchgate.net While specific DFT studies on the reaction pathways of benzyl (B1604629) N-pyridin-3-ylcarbamate are not extensively published, the principles derived from studies on similar molecules are directly applicable. researchgate.netcore.ac.uk These computational approaches are crucial for predicting potential synthetic routes or understanding possible metabolic degradation pathways of the compound in a biological system. rsc.org

Studies on various carbamates reveal that the HOMO is often located on the aromatic ring and adjacent nitrogen and oxygen atoms of the carbamoyl (B1232498) group. mdpi.com The LUMO, conversely, is frequently centered on the carbonyl carbon and conjugated systems, suggesting these sites are susceptible to nucleophilic attack. mdpi.com The carbamate (B1207046) functional group is known to be relatively rigid due to the delocalization of π-electrons across the N-C-O system, a feature that can be quantified and visualized using DFT. nih.gov

Furthermore, DFT calculations provide a detailed picture of the charge distribution within the molecule, often visualized using Molecular Electrostatic Potential (MEP) maps. These maps highlight electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to understanding non-covalent interactions like hydrogen bonding. d-nb.info The carbamate's carbonyl oxygen and N-H group are significant hydrogen bond acceptors and donors, respectively, a property crucial for its interaction with biological targets. researchgate.net

Table 1: Summary of DFT-Calculated Properties for Carbamate Functionality

| Computational Property | Significance for Benzyl N-pyridin-3-ylcarbamate | Typical Findings from Literature |

|---|---|---|

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. d-nb.info | A larger gap implies higher stability. |

| HOMO Distribution | Identifies sites for electrophilic attack (electron donation). mdpi.com | Often localized on the pyridine (B92270) ring and N/O atoms of the carbamate. mdpi.com |

| LUMO Distribution | Identifies sites for nucleophilic attack (electron acceptance). mdpi.com | Typically centered on the carbonyl carbon of the carbamate. mdpi.com |

| Mulliken Atomic Charges | Quantifies partial charges on atoms for electrostatic interaction analysis. researchgate.net | Confirms the electronegativity of oxygen and nitrogen atoms, highlighting their role in hydrogen bonding. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for intermolecular interactions. mdpi.comd-nb.info | Negative potential around the carbonyl oxygen; positive potential near the N-H proton. |

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

While quantum calculations provide a static, minimized-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. researchgate.netconsensus.app In an MD simulation, the molecule is placed in a simulated environment (typically a box of water molecules) and the forces on each atom are calculated using classical mechanics. By solving Newton's equations of motion, the trajectory of every atom can be tracked over a period of nanoseconds to microseconds.

For this compound, MD simulations are used to explore its conformational landscape—the range of three-dimensional shapes the molecule can adopt due to the rotation around its single bonds. researchgate.net This process, known as conformational sampling, is vital for understanding how the molecule might adapt its shape to fit into a protein's binding site.

MD simulations are also critical for validating the results of molecular docking. After a docking algorithm predicts a binding pose, an MD simulation of the protein-ligand complex can be run to assess the stability of this pose. nih.govplos.org If the ligand remains stably bound in the predicted orientation throughout the simulation, it increases confidence in the docking result. plos.org These simulations can reveal subtle changes in the protein and ligand structure upon binding and provide insights into the role of water molecules in mediating the interaction. nih.gov

Molecular Docking Studies for Predictive Biological Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like this compound) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is a cornerstone of structure-based drug design, allowing for the rapid screening of large numbers of compounds against a known protein target or, conversely, for predicting the most likely biological targets for a given compound. plos.orgnih.gov

The primary output of a molecular docking simulation is a set of "poses," which are the predicted binding modes of the ligand within the protein's active site. uni-duesseldorf.de These poses are ranked based on a scoring function that estimates the strength of the interaction. Analysis of the top-ranked pose reveals the specific intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, ionic bonds, and π-π stacking. nih.gov

For a compound like this compound, docking studies would likely show the pyridine ring and benzyl group engaging in hydrophobic or π-π stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, or phenylalanine in the binding pocket. The carbamate moiety is crucial for forming specific hydrogen bonds: the carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. nih.govplos.org Studies on related carbamate inhibitors targeting acetylcholinesterase, for instance, have consistently shown these types of interactions with key residues in the enzyme's active site gorge. nih.govplos.org

Table 2: Example of Key Interacting Residues for Carbamate Ligands in Cholinesterase Active Sites Identified by Molecular Docking

| Enzyme | Interacting Residue | Type of Interaction | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Trp84, Tyr334 | π-π stacking with aromatic rings | nih.gov |

| Ser200, His440 | Covalent bond (for pseudo-irreversible inhibitors) or H-bond | bau.edu.tr | |

| Phe330, Phe331 | Hydrophobic interactions | plos.org | |

| Butyrylcholinesterase (BuChE) | Trp82 | π-π stacking | nih.gov |

| Trp231 | Hydrophobic interactions | bau.edu.tr | |

| His438 | Hydrogen bond with catalytic serine | nih.gov |

In addition to predicting the binding pose, docking programs use scoring functions to estimate the binding affinity. u-strasbg.fr This is often expressed as a "docking score" in units of energy (e.g., kcal/mol) or as a predicted inhibitory constant (Ki). plos.org While these scores are approximations, they are highly useful for ranking a series of potential ligands and prioritizing them for experimental synthesis and testing. nih.gov A lower docking score generally indicates a more favorable predicted binding affinity. plos.org

More rigorous and computationally expensive methods, such as free energy calculations (e.g., Free Energy Perturbation or Thermodynamic Integration), can be combined with molecular dynamics simulations to obtain more accurate predictions of binding free energy. These methods calculate the thermodynamic cost of moving the ligand from a solvated state into the protein's binding site, providing a more robust assessment of binding affinity. These computational assessments are a critical step in evaluating the potential of this compound as a modulator of a specific biological target.

Table 3: Example Docking Scores for Designed Carbamate-Based Inhibitors

| Compound ID | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Compound M6 | Acetylcholinesterase (AChE) | -11.2 | plos.org |

| Compound M7 | Acetylcholinesterase (AChE) | -10.9 | plos.org |

| Donepezil (Reference) | Acetylcholinesterase (AChE) | -10.8 | plos.org |

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Ligand-based drug design is a computational strategy employed in medicinal chemistry when the three-dimensional structure of the biological target is unknown. slideshare.net This approach relies on the analysis of a set of molecules known to interact with the target to identify the key structural features responsible for their activity. slideshare.net From this information, a pharmacophore model can be derived. A pharmacophore represents the essential spatial arrangement of molecular features—such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings—that are necessary for a molecule to bind to the specific target receptor and elicit a biological response. slideshare.netnih.gov

The development of a pharmacophore model for a series of compounds related to this compound would begin with a set of active molecules (a training set). nih.gov Using algorithms like HypoGen, computational software identifies common chemical features among these active compounds. nih.gov The quality and predictive power of the resulting model are assessed through rigorous validation steps, including cost analysis and testing against a separate set of compounds (a test set) with known activities. nih.gov

For pyridine-containing compounds, pharmacophore models often highlight specific features critical for interaction with biological targets. For instance, in related inhibitor designs, the vicinal aryl/pyridin-yl system has been identified as a key pharmacophore. iucr.org The nitrogen atom in the pyridine ring frequently acts as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking or hydrophobic interactions. The carbamate linkage itself contains both hydrogen bond donor (N-H) and acceptor (C=O) sites, which are crucial for forming directed interactions within a binding pocket.

These models serve as 3D queries for screening large virtual databases of chemical compounds to find new molecules that match the pharmacophore and are therefore likely to be active. ijper.org This process of virtual screening can significantly accelerate the discovery of new lead compounds for drug development. ijper.org

Table 1: Common Pharmacophoric Features in Pyridine-Carbamate Scaffolds

| Feature | Description | Potential Role of this compound Moiety |

| Hydrogen Bond Acceptor (HBA) | An atom or group with a lone pair of electrons that can form a hydrogen bond. | Pyridine nitrogen, Carbamate carbonyl oxygen. nih.gov |

| Hydrogen Bond Donor (HBD) | A hydrogen atom attached to an electronegative atom (e.g., N-H). | Carbamate N-H group. nih.gov |

| Aromatic Ring (RA) | A planar, cyclic, conjugated ring system. | Benzyl ring, Pyridine ring. nih.gov |

| Hydrophobic Center (HY) | A nonpolar region of the molecule. | Benzyl ring, Pyridine ring. nih.gov |

Computational Insights into Spectroscopic Properties

Computational chemistry provides powerful tools for elucidating the structural and electronic properties of molecules like this compound, which directly correlate with their spectroscopic signatures. Density Functional Theory (DFT) is a particularly prominent method used for these investigations, often employing functionals like B3LYP with various basis sets such as 6-311G or 6-31+G(d). researchgate.netresearchgate.net

These computational approaches begin with the geometric optimization of the molecule's structure to find its most stable, low-energy conformation. researchgate.net The accuracy of this optimized geometry can be validated by comparing calculated bond lengths and angles with experimental data obtained from techniques like X-ray crystallography, if available. researchgate.net

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. researchgate.net By comparing the computed vibrational frequencies with experimentally recorded spectra, a detailed assignment of specific molecular motions (e.g., C=O stretching, N-H bending, aromatic ring vibrations) to the observed spectral bands can be achieved. researchgate.netresearchgate.net This correlation between theoretical and experimental data confirms the molecular structure and provides a deeper understanding of its vibrational modes.

Furthermore, DFT calculations can predict Nuclear Magnetic Resonance (NMR) parameters. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C), the chemical shifts can be predicted and compared with experimental NMR spectra. researchgate.net Analysis of other calculated parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's electronic structure, reactivity, and potential charge transfer interactions, which can influence its UV-Visible spectroscopic properties. mdpi.com

Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data

| Spectroscopic Data | Computational Prediction (DFT/B3LYP) | Typical Experimental Value |

| IR Spectroscopy | ||

| C=O Stretch (carbamate) | ~1715 cm⁻¹ | 1700–1720 cm⁻¹. |

| N-H Stretch (carbamate) | ~3350 cm⁻¹ | 3300–3400 cm⁻¹ |

| Aromatic C-H Stretch | ~3050 cm⁻¹ | 3000–3100 cm⁻¹ |

| ¹H NMR Spectroscopy | ||

| Pyridine Protons | 7.6–8.6 ppm | 7.5–8.5 ppm. |

| Benzyl CH₂ Protons | ~5.2 ppm | 5.19 ppm. frontiersin.org |

| Carbamate N-H Proton | ~9.8 ppm | Varies (often broad) |

Mechanistic Investigations and Biological Interactions of Benzyl N Pyridin 3 Ylcarbamate Analogues in Vitro

Enzyme Inhibition Studies and Underlying Mechanistic Insights

The interaction of benzyl (B1604629) N-pyridin-3-ylcarbamate analogues with various enzymes has been a primary focus of research, revealing potent and often selective inhibitory activities. These studies are crucial for understanding the compounds' mechanism of action at a molecular level.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Profiling and Kinetics

Analogues of benzyl N-pyridin-3-ylcarbamate, specifically substituted benzyl N-phenylcarbamates, have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the hydrolysis of the neurotransmitter acetylcholine. jchemrev.com Generally, these carbamate (B1207046) derivatives exhibit inhibitory activity against both enzymes, with a notable trend of stronger inhibition towards BChE. jchemrev.com

The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50). For a series of substituted benzyl N-phenylcarbamates, IC50 values were found to be in the micromolar range, indicating a moderate to potent level of inhibition. jchemrev.com For instance, certain benzyl N-phenylcarbamate derivatives have shown IC50 values for AChE ranging from 199 to 535 µM, while the same compounds inhibited BChE more effectively with IC50 values between 21 and 177 µM. jchemrev.com This preferential inhibition of BChE over AChE is a characteristic feature of many carbamate inhibitors and may be attributed to structural differences in the active site gorges of the two enzymes. jchemrev.com

| Compound Class | Target Enzyme | Reported IC50 Range (µM) | Reference |

|---|---|---|---|

| Substituted Benzyl N-phenylcarbamates | Acetylcholinesterase (AChE) | 199 - 535 | jchemrev.com |

| Butyrylcholinesterase (BChE) | 21 - 177 | jchemrev.com |

Inhibition of Steroid-11β-hydroxylase and Aldosterone (B195564) Synthase (CYP11B2) by Pyridin-3-yl Derivatives

A significant area of investigation for compounds containing the pyridin-3-yl moiety has been their potent and selective inhibition of key enzymes in steroid biosynthesis, namely steroid-11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2). nih.govnih.gov Elevated aldosterone levels are linked to various cardiovascular diseases, making CYP11B2 a critical therapeutic target. mdpi.comcncb.ac.cn

Several series of N-(pyridin-3-yl)benzamides and 3-pyridyl isoindolin-1-ones have been synthesized and shown to be highly effective inhibitors of human CYP11B2. nih.govnih.gov These compounds often exhibit remarkable selectivity for CYP11B2 over the highly homologous CYP11B1, which is responsible for cortisol synthesis. nih.gov For example, N-(pyridin-3-yl)benzamide derivatives have demonstrated IC50 values for CYP11B2 in the range of 53-166 nM. nih.gov Similarly, 1-phenylsulfinyl-3-(pyridin-3-yl)naphthalen-2-ols have been identified as a potent class of CYP11B2 inhibitors, with the most active compound showing an IC50 of 14 nM and a selectivity factor of 415 over CYP11B1. mdpi.com Optimization of other (pyridylmethyl)pyridine series led to compounds with IC50 values as low as 2 nM against human CYP11B1, designed for conditions like Cushing's syndrome. nih.gov

| Compound Class | Target Enzyme | Reported IC50 Range (nM) | Selectivity Highlight | Reference |

|---|---|---|---|---|

| N-(Pyridin-3-yl)benzamides | CYP11B2 | 53 - 166 | Highly selective vs. CYP11B1 | nih.gov |

| 1-Phenylsulfinyl-3-(pyridin-3-yl)naphthalen-2-ols | CYP11B2 | 14 | 415-fold selective over CYP11B1 | mdpi.com |

| 3-Pyridyl Isoindolin-1-ones | CYP11B2 | Potent nM range | >100-fold in vivo selectivity vs. CYP11B1 | nih.gov |

| (Pyridylmethyl)pyridines | CYP11B1 | 2 | Selective over CYP11B2, CYP17, CYP19 | nih.gov |

Exploration of Other Relevant Enzyme Targets and their Modulation

To establish the selectivity profile of pyridin-3-yl derivatives, their inhibitory activity has been assessed against other related enzymes, particularly those within the cytochrome P450 superfamily involved in steroidogenesis. Studies on potent N-(pyridin-3-yl)benzamide inhibitors of CYP11B2 also evaluated their effects on CYP17 (steroid 17-alpha-hydroxylase) and CYP19 (aromatase). nih.gov The results showed no significant inhibition of these enzymes, underscoring the high selectivity of this chemical class for aldosterone synthase. nih.gov Likewise, potent (pyridylmethyl)pyridine inhibitors of CYP11B1 were also found to be selective against CYP17 and CYP19. nih.gov This selectivity is a critical attribute, as off-target inhibition could lead to undesirable disruptions in hormonal balance.

Analysis of Covalent and Non-Covalent Binding Mechanisms (e.g., Carbamoylation of Active Sites)

The inhibitory mechanism of carbamate-containing compounds, such as this compound, on serine hydrolases like AChE and BChE is well-characterized. It typically involves a two-step process that begins with non-covalent binding to the enzyme's active site, followed by a covalent modification. wikipedia.orgglpbio.com

The process culminates in the transfer of the carbamoyl (B1232498) group from the inhibitor to the catalytic serine residue in the active site. glpbio.com This results in the formation of a carbamoylated enzyme, which is temporarily inactivated. wikipedia.org The subsequent hydrolysis of this covalent intermediate, known as decarbamoylation, is a relatively slow process. glpbio.com The rate of this regeneration can vary significantly, with half-lives for carbamoylated AChE ranging from minutes to days, effectively determining the duration of inhibition. glpbio.com This mechanism is considered a pseudo-irreversible or slow-reversible inhibition. wikipedia.org The rate of the initial carbamoylation reaction is described by the inhibition rate constant, k3. wikipedia.org Computational studies on other carbamates suggest that initial, non-covalent binding within different pockets of the enzyme's active site precedes and promotes the subsequent covalent carbamoylation.

Receptor Ligand Binding and Modulation Studies

While much of the research on this compound analogues has centered on enzyme inhibition, investigations into their interactions with receptors are also emerging. The structural motifs present in these compounds suggest the potential for binding to various receptor targets.

Characterization of Specific Molecular Target Interactions (e.g., Neurotransmitter Receptors)

Direct studies on this compound binding to neurotransmitter receptors are limited; however, research on structurally related pyridin-3-yl derivatives provides valuable insights. A study on amino-3,5-dicyanopyridines revealed that several compounds in this class bind to adenosine (B11128) A1 receptors with high affinity and selectivity. nih.gov Specific derivatives displayed low nanomolar affinity for the rat A1 adenosine receptor, with Ki values ranging from 0.179 nM to 21.0 nM. nih.gov These findings indicate that the pyridin-3-yl scaffold is capable of specific and high-affinity interactions with G protein-coupled receptors.

Furthermore, the carbamate moiety itself has been implicated in receptor interactions. For example, certain carbamate insecticides have been shown to target human melatonin (B1676174) receptors, indicating that this functional group can contribute to receptor binding in addition to its well-known role in enzyme inhibition. wikipedia.org These lines of evidence suggest that this compound and its analogues could potentially interact with a range of receptor targets, an area that warrants further investigation.

Detailed Protein-Ligand Interaction Mapping Through in vitro Assays

The intricate dance between a ligand and its protein target is governed by a symphony of non-covalent interactions. For analogues of this compound, a detailed mapping of these interactions through various in vitro assays reveals the molecular underpinnings of their biological activity.

Identification of Key Hydrogen Bonding Networks and Salt Bridges

Hydrogen bonds and salt bridges are pivotal in defining the specificity and affinity of a ligand for its binding site. In analogues of this compound, the carbamate linkage and the pyridine (B92270) nitrogen are key players in forming hydrogen bonds. The N-H of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygen and the pyridine nitrogen can act as hydrogen bond acceptors.

In a study of N-benzyl residues as substituents in inhibitors of metalloaminopeptidases, it was observed that the N-terminal amino group of a ligand can form a salt bridge with acidic residues like aspartate in the active site. mdpi.comsemanticscholar.org For instance, a salt bridge was identified between the amino group and Asp427. mdpi.comsemanticscholar.org Furthermore, the C-terminal carboxylate of a ligand was found to form a salt bridge with the guanidino group of an arginine residue (Arg381). mdpi.com These findings suggest that appropriately positioned charged groups on this compound analogues could engage in similar salt bridge formations, significantly enhancing binding affinity. The elimination of a salt bridge between an arginine side chain and a C-terminal carboxylate has been shown to cause disorder in the C-terminal region of a protein, highlighting the importance of these interactions for structural integrity. rsc.org

The oxygen atoms of a phosphinate moiety in one analogue were found to be involved in ionic interactions with the amino group of a lysine (B10760008) residue and hydrogen bonding with the backbone amide of a glycine (B1666218) residue. mdpi.com This indicates that the carbamate group in this compound could have similar interactions.

Analysis of Hydrophobic Interactions and Aromatic Stacking within Binding Pockets

Beyond the directional forces of hydrogen bonds and salt bridges, hydrophobic interactions and aromatic stacking play a crucial role in the binding of ligands. nih.gov The benzyl and pyridinyl rings of this compound analogues are prime candidates for such interactions. nih.gov

Aromatic stacking interactions arise from the attractive forces between the π-electron clouds of aromatic rings. nih.gov These can occur in parallel or perpendicular orientations and are significant for the stability of protein-ligand complexes. nih.govweizmann.ac.il The aromatic rings of this compound analogues can engage in π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. weizmann.ac.ilresearchgate.net

In a modeled binding mode of a phosphinic dipeptide analog, the phenyl ring of a 4-nitrobenzyl fragment was positioned between the side chains of methionine and alanine (B10760859) residues, indicating favorable hydrophobic and stacking interactions. semanticscholar.org Similarly, the aromatic ring of a phenylethyl P1 residue was found in a hydrophobic environment provided by the side chains of leucine (B10760876) and methionine residues. mdpi.comsemanticscholar.org These examples underscore the potential for the aromatic moieties of this compound analogues to be enveloped by nonpolar residues, contributing to binding affinity. The study of aromatic interactions at protein-ligand interfaces is crucial for the development of accurate docking scoring functions. nih.gov

Investigation of Anti-Aggregating Properties of Analogues (in vitro for amyloid structures)

The aggregation of proteins, particularly the formation of amyloid fibrils, is a hallmark of several neurodegenerative diseases. The potential of small molecules to inhibit this process is an area of intense research.

Studies on benzylpenicillin have shown its ability to inhibit the aggregation of amyloid-β (Aβ) peptide, a key event in Alzheimer's disease. nih.govnih.govdntb.gov.ua Mass spectrometry and computational docking revealed that benzylpenicillin can covalently modify Aβ, thereby modulating its aggregation process and reducing its cytotoxicity. nih.govnih.gov This interaction involves the nucleophilic attack of hydroxyl and amino groups of Aβ on the β-lactam ring of benzylpenicillin. nih.gov Thioflavin T (ThT) fluorescence assays and atomic force microscopy (AFM) confirmed the inhibitory effect of benzylpenicillin on Aβ fibrillization. nih.govnih.gov While not a direct analogue, this study highlights the potential of molecules with a benzyl group to interfere with amyloid aggregation. Further research is needed to determine if this compound analogues can exhibit similar anti-aggregating properties through non-covalent or covalent interactions with amyloidogenic proteins.

Comprehensive Structure-Activity Relationship (SAR) Studies Based on Molecular Modifications

The systematic modification of a lead compound and the subsequent evaluation of the biological activity of its analogues form the cornerstone of structure-activity relationship (SAR) studies. For this compound analogues, SAR studies provide invaluable insights into how different substituents on the benzyl and pyridine rings influence their biological profile.

Impact of Substitutions on the Benzyl Phenyl Ring on Biological Activity

The benzyl phenyl ring offers a large scaffold for chemical modification, and substitutions on this ring can significantly impact biological activity by influencing factors such as steric hindrance, electronic properties, and lipophilicity.

In a study of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, a series of analogues with various substitutions on the benzyl ring (referred to as ring A) were synthesized and evaluated for their anti-proliferative activity. researchgate.netresearchgate.net The results indicated that electron-donating groups on the benzyl ring were generally favorable for activity. For instance, compounds with methoxy (B1213986) (OMe) groups on the benzyl ring showed potent activity. researchgate.netresearchgate.net Specifically, a compound with 3,5-diOMe substitution on the benzyl ring and a 3-phenoxy group on the D ring was found to be the most potent. researchgate.net

Another study on 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives as xanthine (B1682287) oxidase inhibitors also highlighted the importance of substituents on the benzyl moiety. nih.gov It was found that a 3'-nitro and a 4'-sec-butoxy group on the benzyl ring were favorable for inhibitory activity. nih.gov

The table below summarizes the impact of various substitutions on the benzyl phenyl ring from related studies.

| Parent Compound Scaffold | Substituent on Benzyl Ring | Observed Effect on Biological Activity |

| 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | 3,5-diOMe | Increased anti-proliferative activity |

| 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | 4-F, 4-OH, 4-OMe, 2,4-diOMe, 3,4-diOMe | Generally favorable for anti-proliferative activity |

| 5-benzyl-3-pyridyl-1H-1,2,4-triazole | 3'-NO2 | Favorable for xanthine oxidase inhibitory activity |

| 5-benzyl-3-pyridyl-1H-1,2,4-triazole | 4'-sec-butoxy | Favorable for xanthine oxidase inhibitory activity |

Influence of Modifications on the Pyridine Ring on the Biological Profile

A review of pyridine derivatives highlighted that the presence and position of -OMe, -OH, -C=O, and -NH2 groups can enhance antiproliferative activity, while halogen atoms or bulky groups tend to decrease it. nih.gov

In the context of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines, a series of compounds with substituents on the pyridine ring were investigated for their anti-mycobacterial activity. mdpi.com It was found that substituents at the 5'-position with different electronic, lipophilic, and steric properties all showed modest to good activity. mdpi.com In contrast, neutral groups at the 6'-position were not favored, whereas powerful electron-donating groups at this position resulted in active compounds. mdpi.com

A study on N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives as FOXM1 inhibitors showed that the electronic properties of the substituents on a phenyl ring attached to the pyridine core influenced the binding mode. mdpi.com An electron-withdrawing group like -CN favored interactions with a high-electron-density area of the protein. mdpi.com

The following table summarizes the influence of modifications on the pyridine ring based on findings from related structures.

| Parent Compound Scaffold | Modification on Pyridine Ring or Attached Phenyl Ring | Observed Effect on Biological Activity |

| Pyridine Derivatives (General) | -OMe, -OH, -C=O, -NH2 | Enhanced anti-proliferative activity |

| Pyridine Derivatives (General) | Halogens, Bulky Groups | Decreased anti-proliferative activity |

| 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines | 5'-substituents (varied properties) | Modest to good anti-mycobacterial activity |

| 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines | 6'-neutral groups | Not favored for anti-mycobacterial activity |

| 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines | 6'-electron-donating groups | Active anti-mycobacterial compounds |

| N-Phenylthieno[2,3-b]pyridine-2-carboxamide | Electron-withdrawing group on attached phenyl ring | Favored interaction with electron-rich protein region |

Role of Carbamate Linker Stereochemistry and Substitutions in Modulating Interactions

While direct studies on the stereochemistry of the carbamate linker in this compound analogues are not available in the reviewed literature, general principles of medicinal chemistry suggest that the three-dimensional arrangement of the carbamate group is crucial for biological activity. The carbamate functional group possesses a planar structure due to resonance, which influences how it fits into the binding site of a biological target.

Chirality and Atropisomerism:

Stereochemistry in carbamates can arise from chiral centers within the benzyl or pyridinyl moieties, or potentially from restricted rotation around the N-aryl bond, a phenomenon known as atropisomerism. This restricted rotation can lead to stable, non-interconverting rotational isomers (atropisomers) that may exhibit different biological activities. For a molecule like this compound, bulky substituents ortho to the nitrogen on the pyridine ring or on the benzyl group could create a significant energy barrier to rotation, potentially leading to stable atropisomers.

Although no specific examples for this compound were found, research on other N-aryl compounds has demonstrated that atropisomerism can profoundly impact biological interactions. Different atropisomers can present distinct pharmacophores to a target protein, leading to significant differences in binding affinity and efficacy. For instance, studies on ortho-haloarylcarbamates have shown high rotational barriers around the N-aryl bond, confirming the possibility of stable atropisomers in this class of compounds. nih.gov

Substituent Effects:

The electronic and steric properties of substituents on both the benzyl and pyridin-3-yl rings would be expected to modulate biological interactions.

Electronic Effects: Electron-donating or electron-withdrawing groups can alter the partial charges on the atoms of the carbamate linker, influencing hydrogen bonding and other electrostatic interactions with a biological target. For example, in the context of cholinesterase inhibition by carbamates, the electronic nature of the leaving group (the "O-aryl" or "O-alkyl" portion) is a key determinant of the carbamoylation rate of the enzyme's active site serine. nih.gov

Steric Effects: The size and shape of substituents can dictate the molecule's ability to fit into a binding pocket. Bulky groups can either enhance binding by filling a hydrophobic pocket or reduce activity through steric hindrance.

Without specific experimental data for this compound analogues, these points remain general principles.

Analysis of Conformational Flexibility and Rigidity on Activity

Flexible Analogues:

A higher degree of conformational flexibility allows a molecule to adopt various shapes, potentially enabling it to bind to multiple targets or to adapt its conformation to fit an induced-fit binding pocket. However, this flexibility comes at an entropic cost upon binding; energy is required to "freeze" the molecule in the correct bioactive conformation, which can lead to a weaker binding affinity.

Rigid Analogues:

Introducing conformational rigidity, for example, by incorporating cyclic structures or bulky groups that restrict bond rotation, can pre-organize the molecule into its bioactive conformation. This can lead to several advantages:

Increased Affinity: By reducing the entropic penalty of binding, rigidification can lead to a significant increase in binding affinity and, consequently, biological activity.

Enhanced Selectivity: A rigid molecule will have a more defined shape, making it less likely to bind to off-target sites and thus improving its selectivity profile.

Studies on other classes of enzyme inhibitors have shown that a higher conformational energy barrier for rotation around key bonds can be correlated with inhibitory activity. nih.gov For instance, in a series of acetylcholinesterase inhibitors, a higher energy barrier for rotation of an N-phenyl group was associated with lower inhibitory activity, highlighting the delicate balance required for optimal interaction. nih.gov

Molecular modeling and computational studies would be invaluable in predicting the preferred conformations of this compound analogues and in designing more rigid analogues to test these hypotheses. However, a review of the current literature did not reveal such specific studies for this compound.

The table below summarizes the general principles discussed, as specific data for the target compound was not available.

| Feature | Influence on Biological Activity | General Principle |

| Stereochemistry | Binding Affinity, Efficacy, Selectivity | Enantiomers or atropisomers can exhibit significantly different biological activities due to their unique three-dimensional arrangements. |

| Substitutions (Electronic) | Interaction Strength | Electron-donating/withdrawing groups can modify the electrostatic potential of the molecule, affecting hydrogen bonding and other key interactions. |

| Substitutions (Steric) | Binding Pocket Fit | The size and shape of substituents can either improve binding through favorable van der Waals interactions or cause steric clashes that prevent binding. |

| Conformational Flexibility | Binding Affinity, Selectivity | High flexibility can be entropically unfavorable for binding, while rigidification can pre-organize a molecule into its bioactive conformation, enhancing affinity and selectivity. |

Chemical Biology Applications and Advanced Research Concepts Involving Carbamate Scaffolds

Prodrug Design Strategies Utilizing the Carbamate (B1207046) Moiety

The carbamate functional group is a versatile tool in prodrug design, often employed to mask amine functionalities to improve drug delivery, bioavailability, or pharmacokinetic properties.

Carbamate as a Proteolytic or Enzymatically Cleavable Caged Protecting Group

In principle, the carbamate moiety in a molecule like benzyl (B1604629) N-pyridin-3-ylcarbamate could serve as a cleavable protecting group. This strategy involves designing the carbamate to be stable during administration but susceptible to cleavage by specific enzymes in the target tissue or cell type. This enzymatic cleavage would then release the active drug molecule. The benzyl portion of the carbamate could be modified to tune its susceptibility to enzymatic action.

Exploration of Enzymatic Lability and Release Mechanisms in Biological Systems

The enzymatic lability of a carbamate prodrug is dependent on its chemical structure and the specific enzymes present in the biological environment. Carboxylesterases are a common class of enzymes capable of hydrolyzing carbamate bonds. The release mechanism typically involves enzymatic hydrolysis of the carbamate to yield an unstable carbamic acid intermediate, which then spontaneously decarboxylates to release the free amine of the parent drug, along with carbon dioxide and the alcohol or phenol (B47542) leaving group. For benzyl N-pyridin-3-ylcarbamate, this would theoretically release 3-aminopyridine (B143674).

Development of Chemical Probes and Tools for Biological Target Validation

Carbamate-containing molecules can be designed as chemical probes to investigate biological systems and validate drug targets. These probes often incorporate a reporter tag (e.g., a fluorophore or biotin) or a reactive group for covalent modification of the target protein. There is no available research indicating that this compound itself has been developed or utilized as a chemical probe.

Advanced Catalytic Methods and Reaction Mechanisms Utilizing Carbamate Derivatives (e.g., C-H Amidation)

Carbamate derivatives are valuable reagents in modern organic synthesis, including advanced catalytic methods like C-H amidation. These reactions allow for the direct conversion of a carbon-hydrogen bond into a carbon-nitrogen bond, which is a highly sought-after transformation in medicinal chemistry for the synthesis of complex molecules. However, there are no specific studies in the reviewed literature that describe the use of this compound in such catalytic processes.

Data on this compound and Related Compounds

Due to the lack of specific research on this compound, the following table includes basic identification information for the compound and data on a structurally related compound to provide context on the types of biological activities studied in similar molecules.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Notes |

| benzyl N-(pyridin-3-yl)carbamate | 170839-31-3 | C₁₃H₁₂N₂O₂ | 228.25 g/mol | Basic chemical identifier information is available. ebi.ac.uk |

| 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides | Not Available | Varies | Varies | A library of these related compounds has been synthesized and evaluated for anti-proliferative activity against various cancer cell lines. researchgate.net |

While the carbamate scaffold is of significant interest in chemical biology for applications ranging from prodrug design to the development of chemical probes, there is a notable absence of specific research focused on this compound. The scientific community has not published studies detailing its synthesis, biological activity, or application in the advanced chemical biology concepts discussed. Therefore, while we can speculate on its potential uses based on the known chemistry of carbamates, any such discussion remains hypothetical without direct experimental evidence. Future research would be necessary to determine if this compound has any utility in the fields of medicinal chemistry or chemical biology.

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for benzyl N-pyridin-3-ylcarbamate to ensure chemical stability?

- Methodological Answer : Store the compound in a sealed container under dry, inert conditions (e.g., nitrogen atmosphere) at room temperature, away from light and moisture. Avoid contact with oxidizing agents and electrostatic discharge. Use personal protective equipment (PPE), including gloves and safety goggles, during handling .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify the carbamate linkage and pyridinyl substitution pattern. High-resolution mass spectrometry (HRMS) or elemental analysis should complement NMR to validate molecular weight and purity. For example, similar pyridine derivatives in synthetic studies relied on NMR for structural elucidation .

Q. How can researchers safely mitigate risks when working with this compound despite limited hazard data?

- Methodological Answer : Conduct a risk assessment using precautionary principles:

- Use fume hoods for ventilation.

- Implement spill containment protocols (e.g., inert absorbents like dry sand).

- Establish emergency response plans, including eye/face washing stations and medical consultation procedures, as outlined in safety data sheets for analogous compounds .

Advanced Research Questions

Q. How can palladium-catalyzed coupling reactions be optimized for synthesizing this compound derivatives?

- Methodological Answer :

- Catalyst Selection : Test Pd(II) or Pd(0) complexes (e.g., PdCl₂ or Pd(OAc)₂) with ligands such as PPh₃ or DPPP to enhance reactivity .

- Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents (e.g., toluene) for reaction efficiency.

- Temperature Control : Use reflux conditions (100–120°C) for aryl halide activation while monitoring side reactions via TLC or HPLC.

- Post-Synthesis Analysis : Compare yields and purity using column chromatography and spectroscopic validation.

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Apply density functional theory (DFT) to model electron density distribution and local kinetic energy, as demonstrated in correlation-energy studies for pyridine derivatives .

- Use software like Gaussian or ORCA to simulate transition states and identify reactive sites (e.g., carbamate carbonyl vs. pyridinyl nitrogen).

- Validate computational predictions with experimental kinetic data (e.g., rate constants under varying pH/temperature).

Q. How can kinetic modeling resolve contradictions in catalytic efficiency reports for pyridinyl carbamate syntheses?

- Methodological Answer :

- Data Collection : Compile kinetic parameters (e.g., activation energy, turnover frequency) from disparate studies.

- Model Fitting : Employ Michaelis-Menten or Langmuir-Hinshelwood models to reconcile differences in catalyst performance.

- Sensitivity Analysis : Identify critical variables (e.g., substrate concentration, catalyst loading) using tools like MATLAB or Python’s SciPy .

Q. What role does the carbamate group play in the biological activity of this compound analogs?

- Methodological Answer :

- Enzyme Inhibition Assays : Test carbamate derivatives against target enzymes (e.g., proteases or kinases) to assess binding affinity via fluorescence quenching or SPR.

- Structure-Activity Relationship (SAR) : Modify the benzyl or pyridinyl substituents and correlate changes with activity, referencing studies on sulfonamide-pyridine hybrids .

Q. How can machine learning enhance reaction optimization for this compound synthesis?

- Methodological Answer :

- Data-Driven Workflow : Train models on reaction parameters (e.g., solvent, catalyst, temperature) and outcomes (yield, purity) from historical data.

- LabMate.AI Integration : Use platforms like LabMate.AI to automate parameter screening and predict optimal conditions, as applied in Ugi reaction optimizations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.